(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
This compound belongs to the class of organic compounds known as estrogens and derivatives . It has a structure containing a 3-hydroxylated estrane .
Synthesis Analysis
The synthesis of similar compounds involves the use of 17α-hydroxyprogesterone (17α-hydroxyprogesterone) which undergoes enolization of the 3-keto group followed by etherification with ethanol-formic acid triethyl ester, halogenation at the 6-position with carbon tetrabromide (with the 3-keto group restored), and then acetylation of the 17-position hydroxy group .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallography . The crystal structure of the ER-alpha ligand-binding domain in complex with the phenylamino-substituted estrogen, (8R,9S,13S,14S,17S)-13-methyl-17-(phenylamino)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol, has been reported .Properties
CAS No. |
848-01-1 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-19,21H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
CNPGMVAEOUQDBN-SLHNCBLASA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC |
SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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